molecular formula C6H15ClN2 B6360778 4-Methyl-piperidin-1-ylamine dihydrochloride CAS No. 1965310-03-5

4-Methyl-piperidin-1-ylamine dihydrochloride

Cat. No.: B6360778
CAS No.: 1965310-03-5
M. Wt: 150.65 g/mol
InChI Key: IOYHQSUCBRMYHG-UHFFFAOYSA-N
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Description

4-Methyl-piperidin-1-ylamine dihydrochloride (CAS 1965310-03-5) is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This dihydrochloride salt features a piperidine ring, a privileged scaffold in medicinal chemistry frequently found in biologically active molecules and pharmaceutical ingredients. The presence of both the 4-methyl substituent and the 1-ylamine functional group on the piperidine ring makes this compound a versatile and valuable building block for organic synthesis and drug discovery research. Piperidine derivatives are extensively investigated for their potential biological activities. For instance, related piperidin-4-one derivatives have demonstrated significant antioxidant and anti-inflammatory activities in scientific studies . Furthermore, the 1-(piperidin-4-yl) moiety is a key structural element in the design of novel inhibitors targeting the NLRP3 inflammasome, a protein complex implicated in a wide range of inflammatory diseases . As such, this compound serves as a critical synthetic intermediate for researchers developing new therapeutic agents in these areas. This product is supplied for research purposes as a solid and may require cold-chain transportation . It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

CAS No.

1965310-03-5

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

4-methylpiperidin-1-amine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-6-2-4-8(7)5-3-6;/h6H,2-5,7H2,1H3;1H

InChI Key

IOYHQSUCBRMYHG-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)N.Cl.Cl

Canonical SMILES

CC1CCN(CC1)N.Cl

Origin of Product

United States

Synthetic Strategies for 4 Methyl Piperidin 1 Ylamine Dihydrochloride

Synthesis of the 4-Methylpiperidine (B120128) Core

The foundational step in the synthesis is the construction of the 4-methylpiperidine ring. This saturated heterocycle is a crucial intermediate, and its synthesis can be approached through several established chemical routes. nih.gov

The most prevalent and industrially significant method for synthesizing 4-methylpiperidine is the catalytic hydrogenation of 4-methylpyridine (B42270) (also known as γ-picoline). acs.orgresearchgate.net This reaction involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine (B6355638) ring using hydrogen gas in the presence of a metal catalyst.

A variety of catalysts can be employed for this transformation, including platinum, palladium, rhodium, and ruthenium supported on activated carbon (C). nih.govacs.org Ruthenium-platinum bimetallic catalysts have been shown to be particularly effective. acs.org The reaction is typically carried out in a solvent such as methanol (B129727) under elevated pressure and temperature to achieve high conversion and yield. acs.org For instance, using a Ru-Pt/C catalyst in methanol at 90°C and 2.5 MPa pressure can afford 4-methylpiperidine in excellent yield. acs.org

Alternative, though less common, strategies for forming the piperidine ring include building the heterocycle from acyclic precursors. The Mannich reaction, for example, can be used to synthesize substituted piperidin-4-ones by condensing an ethyl methyl ketone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). acs.orgwikipedia.org While not a direct route to 4-methylpiperidine itself, this demonstrates a ring-forming methodology that can be adapted to create substituted piperidine cores.

Table 1: Catalytic Hydrogenation of 4-Methylpyridine

CatalystStarting MaterialSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
Ru-Pt/C4-MethylpyridineMethanol902.5>99 acs.org
Rh/C4-MethylpyridineWater100~1.599 researchgate.net
Raney Nickel4-MethylpyridineN/AN/AN/AHigh nih.gov
Palladium on Carbon4-MethylpyridineN/AN/AN/AHigh nih.gov

While the hydrogenation of 4-methylpyridine is inherently regioselective, producing only the 4-methyl isomer, the synthesis of piperidines with multiple chiral centers requires more sophisticated stereoselective approaches. Such methods often involve constructing the ring from chiral acyclic precursors.

A notable example is the synthesis of (3R,4R)-N-protected-4-methyl-3-aminopiperidine derivatives. This process begins with a ring-closure reaction between 2-butenal and a protected 2-nitroethylamine in the presence of a chiral catalyst and an organic acid. This initial cyclization establishes the relative and absolute stereochemistry of the methyl group at the C4 position and a nitro group at the C3 position. Subsequent catalytic hydrogenation reduces the nitro group and the dihydropyridine (B1217469) intermediate to afford the desired stereochemically defined 4-methylpiperidine derivative. This type of asymmetric synthesis is crucial for the preparation of enantiomerically pure pharmaceutical intermediates where specific stereoisomers are required.

Methodologies for Introducing the N1-Amino Moiety

Once the 4-methylpiperidine core is obtained, the next critical step is the introduction of the primary amino group at the ring's nitrogen atom (N1), forming a hydrazine (B178648) derivative. This can be achieved through direct amination or, more commonly, via a precursor.

Direct N-amination involves the reaction of the secondary amine of the 4-methylpiperidine ring with an electrophilic aminating agent. These reagents deliver an "-NH2" group directly to the nucleophilic piperidine nitrogen.

Common electrophilic aminating agents include hydroxylamine-O-sulfonic acid (HOSA) and monochloramine (NH2Cl). ntu.ac.ukresearchgate.net The reaction with HOSA is typically performed in an aqueous basic solution, where the secondary amine attacks the electrophilic nitrogen of HOSA, displacing the sulfate (B86663) as a leaving group. google.com Similarly, chloramine (B81541) can act as an aminating agent, though side reactions such as chlorine-transfer can occur, especially at lower pH. researchgate.net These direct methods offer a straightforward route but may require careful control of reaction conditions to maximize the yield of the desired N-amino product and minimize byproducts. researchgate.netgoogle.com

A more widely used and often higher-yielding strategy involves the conversion of 4-methylpiperidine into an intermediate precursor which is then transformed into the N-amino group. The most common precursor is the N-nitroso derivative.

This two-step process begins with the N-nitrosation of 4-methylpiperidine. The secondary amine is treated with a nitrosating agent, typically nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid. This reaction yields N-nitroso-4-methylpiperidine.

The subsequent step is the reduction of the N-nitroso group to a primary amino group. A variety of reducing agents are effective for this transformation. nih.govacs.org

Zinc Dust in Acid: A classic method involves the use of zinc dust in an acidic medium, such as acetic or hydrochloric acid. acs.org

Catalytic Hydrogenation: Hydrogen gas with catalysts like Palladium on Carbon (Pd/C) can be used, often with improved yields when salts are added to the reaction mixture. nih.govacs.org

Lithium Aluminum Hydride (LiAlH4): This powerful reducing agent is highly effective in converting N-nitrosamines to their corresponding hydrazines (N-amino compounds) in fair to good yields. acs.org

This precursor route is generally robust and provides reliable access to N-aminopiperidines.

Table 2: Common Reducing Agents for N-Nitrosamine Conversion

Reducing AgentTypical ConditionsProductReference
Zinc Dust / Acetic AcidAqueous solution, heating may be required1,1-Disubstituted Hydrazine nih.govacs.org
LiAlH4Ethereal solvent (e.g., THF, Et2O)1,1-Disubstituted Hydrazine acs.org
H2 / Pd/CVarious solvents, often with salt additives1,1-Disubstituted Hydrazine nih.govacs.org

Formation and Isolation of the Dihydrochloride (B599025) Salt

The final step in the synthesis is the conversion of the free base, 4-methyl-piperidin-1-ylamine, into its dihydrochloride salt. Amine salts are often preferred in chemical and pharmaceutical contexts because they are typically crystalline, non-volatile solids that are more stable and easier to handle than the corresponding free bases. researchgate.net

4-methyl-piperidin-1-ylamine possesses two basic nitrogen atoms: the piperidine ring nitrogen (N1) and the exocyclic primary amino nitrogen. Both of these sites can be protonated by a strong acid. The reaction with hydrochloric acid (HCl) results in the formation of a dihydrochloride salt, where two chloride anions associate with the doubly protonated cation. google.com

The formation is typically achieved by treating a solution of the free base in an organic solvent (such as ethanol (B145695), isopropanol, or diethyl ether) with a solution of hydrogen chloride (either as a gas or dissolved in a compatible solvent). The addition of two or more molar equivalents of HCl ensures the protonation of both basic centers. The resulting salt, being an ionic compound, is generally much less soluble in organic solvents than its free base precursor and will precipitate out of the solution. researchgate.net

Isolation of the 4-methyl-piperidin-1-ylamine dihydrochloride is then accomplished by standard laboratory techniques. The precipitated solid is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any residual impurities, and then dried under vacuum to yield the final, purified product. acs.org

Acid-Mediated Salt Precipitation Techniques

The conversion of 4-Methyl-piperidin-1-ylamine, an aliphatic hydrazine, into its dihydrochloride salt is a standard acid-base reaction. youtube.com This process is predicated on the basic nature of the two nitrogen atoms in the molecule, each capable of accepting a proton from a strong acid like hydrochloric acid (HCl). The formation of the dihydrochloride salt enhances the compound's stability and facilitates its isolation and handling as a solid.

The general procedure for acid-mediated salt precipitation involves dissolving the free base in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride. sciencemadness.orgresearchgate.net The choice of solvent is critical and is often an alcohol, such as ethanol or methanol, or an ether, like diethyl ether. biomedpharmajournal.orggoogle.com Anhydrous conditions are often preferred to prevent the incorporation of water into the crystal lattice and to avoid the formation of gummy or oily products. sciencemadness.org

A typical laboratory-scale procedure would involve dissolving the crude 4-Methyl-piperidin-1-ylamine in a solvent like diethyl ether. Subsequently, a solution of hydrochloric acid in an organic solvent, for instance, a saturated solution of HCl gas in diethyl ether or ethanol, is added dropwise to the stirred solution of the amine. google.com The dihydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution as a solid.

The stoichiometry of the reaction is crucial. Two equivalents of hydrochloric acid are required to protonate both nitrogen atoms of the 4-Methyl-piperidin-1-ylamine molecule, leading to the formation of the dihydrochloride salt. The reaction can be represented as follows:

C₆H₁₄N₂ + 2HCl → [C₆H₁₆N₂]²⁺ 2Cl⁻

Factors that can influence the precipitation process include the concentration of the reactants, the rate of addition of the acid, the temperature of the reaction mixture, and the specific solvent system employed. For instance, carrying out the precipitation at a lower temperature can often promote the formation of smaller, more uniform crystals.

ParameterConditionRationale
Solvent Anhydrous Diethyl Ether, Ethanol, or MethanolPrevents incorporation of water and formation of non-crystalline products.
Acid Saturated solution of HCl in an organic solventEnsures anhydrous conditions and controlled addition.
Stoichiometry ~2 equivalents of HCl per equivalent of amineEnsures complete formation of the dihydrochloride salt.
Temperature Often performed at reduced temperatures (e.g., 0-5 °C)Can lead to better crystal formation and higher purity.

Crystallization and Purification of Dihydrochloride Forms

Once the this compound has been precipitated, it is typically collected by filtration. The crude solid is then subjected to crystallization and purification processes to remove any unreacted starting materials, by-products from the synthesis of the free base, and any excess acid.

Recrystallization is a powerful technique for purifying solid compounds. google.com The principle behind recrystallization is the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For the purification of amine hydrochlorides, a common approach involves dissolving the crude salt in a minimal amount of a hot solvent in which it has good solubility, such as ethanol or methanol. biomedpharmajournal.org Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the dihydrochloride salt decreases, leading to the formation of crystals. The impurities, being present in smaller quantities, ideally remain dissolved in the solvent.

The choice of solvent system is paramount for successful recrystallization. Sometimes a mixed solvent system is employed. For example, the salt may be dissolved in a good solvent like ethanol, and then a poorer solvent, such as diethyl ether or ethyl acetate, is slowly added until the solution becomes turbid. Upon gentle heating to redissolve the solid, followed by slow cooling, crystallization can be induced. A patent describing the preparation of 4-methylenepiperidine (B3104435) hydrochloride utilizes the addition of ethyl acetate to an ethanolic solution to precipitate the product, which is a relevant technique for similar piperidine derivatives.

The purity of the final product can be assessed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. A sharp melting point range is indicative of a high degree of purity.

StepProcedurePurpose
1. Collection of Crude Product Filtration of the precipitated salt.To isolate the solid dihydrochloride salt from the reaction mixture.
2. Washing Washing the filter cake with a cold, non-polar solvent (e.g., diethyl ether).To remove residual soluble impurities.
3. Recrystallization Dissolving the crude salt in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly.To form pure crystals of the desired compound, leaving impurities in the mother liquor.
4. Collection of Pure Crystals Filtration of the recrystallized solid.To isolate the purified product.
5. Drying Drying the crystals under vacuum.To remove any residual solvent.

Chemical Transformations and Reaction Mechanisms Involving 4 Methyl Piperidin 1 Ylamine Dihydrochloride

Reactivity at the N1-Amino Group of 4-Methyl-piperidin-1-ylamine

The exocyclic N1-amino group is a primary site of reactivity. As a hydrazine (B178648) derivative, this primary amine exhibits strong nucleophilic character, readily participating in reactions with various electrophiles.

The N1-amino group of 4-methyl-piperidin-1-ylamine can undergo nucleophilic acyl substitution with acylating agents such as acid chlorides or activated carboxylic acids to form stable amide bonds. This reaction is a fundamental method for introducing acyl groups onto the piperidine (B6355638) scaffold. The general mechanism involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of the acylating agent.

For instance, the reaction with a generic acid chloride (R-COCl) would proceed via a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to yield the corresponding N-acyl-N'-(4-methylpiperidin-1-yl)urea derivative. The use of a base is often required to neutralize the HCl byproduct. Similarly, coupling reactions with carboxylic acids can be facilitated by activating agents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU), which convert the carboxylic acid into a more reactive intermediate susceptible to nucleophilic attack. nih.gov

Table 1: Examples of Nucleophilic Acyl Substitution Reagents

Reagent Type Example Product Type
Acid Chloride Benzoyl chloride Amide
Activated Ester N-Hydroxysuccinimide ester Amide

In a reaction analogous to acylation, the N1-amino group can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. This transformation is a common strategy in medicinal chemistry to synthesize compounds with a wide range of biological activities. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to quench the hydrogen chloride that is formed. nih.gov The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the N-S bond characteristic of sulfonamides. nih.gov

Table 2: Reagents for Sulfonamide Formation

Reagent Base Product
p-Toluenesulfonyl chloride Pyridine N-(4-Methylpiperidin-1-yl)-4-methylbenzenesulfonamide
Methanesulfonyl chloride Triethylamine N-(4-Methylpiperidin-1-yl)methanesulfonamide

The N1-amino group can be alkylated by reacting it with alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the primary amine, leading to secondary or tertiary amine derivatives. The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), where the amino group attacks the electrophilic carbon of the alkyl halide. The degree of alkylation can sometimes be controlled by stoichiometry and reaction conditions, although over-alkylation to form quaternary ammonium (B1175870) salts can be a competing process. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine/hydrazone, provides an alternative and often more controlled method for N-alkylation.

The primary amino group of 4-methyl-piperidin-1-ylamine, being a hydrazine moiety, readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives. nih.gov This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the hydrazone. nih.gov The formation of hydrazones is a reversible process, though the equilibrium often favors the product, especially with the removal of water. nih.gov This reaction is widely used to link the piperidine scaffold to other molecular fragments. researchgate.netresearchgate.net For example, new benzoyl hydrazones have been synthesized from ethyl 4-oxopiperidine-1-carboxylate, demonstrating the utility of this reaction for piperidine-containing compounds. nih.gov

Table 3: Carbonyl Compounds for Hydrazone Formation

Carbonyl Compound Catalyst Product Type
Benzaldehyde Acetic acid N-(Benzylideneamino)-4-methylpiperidine
Acetone H⁺ N-(Propan-2-ylideneamino)-4-methylpiperidine

Transformations Involving the Piperidine Ring and the 4-Methyl Substituent

While the N1-amino group is the most reactive site for nucleophilic reactions, the piperidine ring itself can undergo transformations, particularly C-H functionalization reactions.

Direct functionalization of the saturated piperidine ring presents a synthetic challenge but can be achieved using modern catalytic methods. Rhodium-catalyzed C-H insertion reactions, for example, have been developed for the site-selective functionalization of piperidine rings. nih.govnih.gov The position of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, the use of N-α-oxoarylacetyl-piperidines in combination with specific rhodium catalysts has been shown to direct C-H functionalization to the C4 position. nih.gov While these methods have been demonstrated on N-acylated piperidines, they illustrate the potential for introducing substituents at the C4 position or adjacent carbons of the 4-methyl-piperidin-1-ylamine core, likely after modification of the N1-amino group.

Ring Modifications and Substituent Effects on Reactivity

The chemical transformations involving the 4-methyl-piperidine scaffold often center on modifications of the piperidine ring itself and the influence of the 4-methyl substituent on the reactivity of the exocyclic primary amine. These modifications are crucial in the synthesis of novel derivatives with specific pharmacological or chemical properties.

Oxidation and Dehydrogenation of the Piperidine Ring

Studies on derivatives of 4-methylpiperidine (B120128) have explored oxidation reactions that lead to the formation of lactams. For instance, the oxidation of 2-(4-methyl-1-piperidinyl)ethanol with mercuric acetate-ethylenediaminetetraacetic acid (Hg(II)-EDTA) results in a diastereomeric mixture of lactams. This reaction proceeds through the formation of an iminium intermediate, and the regioselectivity of the dehydrogenation is influenced by the substitution pattern on the piperidine ring. The presence of a methyl group at the 4-position can influence the stability of the intermediate carbocations and thus the product distribution.

Reactions at the N-Amino Group

The primary amino group attached to the piperidine nitrogen (the N-amino group) is a key site for a variety of chemical transformations. This group exhibits nucleophilic character, allowing it to participate in reactions such as Schiff base formation and acylation.

Schiff Base Formation: The reaction of N-amino-4-methylpiperidine (the free base of the dihydrochloride (B599025) salt) with various aromatic aldehydes leads to the formation of the corresponding Schiff bases or hydrazones. This condensation reaction is a versatile method for introducing a wide range of substituents, which can significantly alter the electronic and steric properties of the molecule. The reactivity of the aldehyde is influenced by the nature of its substituents; electron-withdrawing groups on the aromatic ring of the aldehyde generally enhance its electrophilicity and facilitate the reaction.

Table 1: Synthesis of Schiff Base Derivatives from 1-Amino-4-methylpiperazine (B1216902) and Aromatic Aldehydes

Aldehyde Reactant Product Yield (%)
3-Nitrobenzaldehyde (E)-N-(3-nitrobenzylidene)-4-methylpiperazin-1-amine 85
4-Fluorobenzaldehyde (E)-N-(4-fluorobenzylidene)-4-methylpiperazin-1-amine 92

This table is illustrative and based on reactions with a similar scaffold, 1-amino-4-methylpiperazine, as direct data for 4-Methyl-piperidin-1-ylamine was not available in the provided search results. dergipark.org.tr

Formation of Aminophosphines: The N-amino group can also react with chlorophosphines to yield aminophosphines. For example, the reaction of 1-amino-4-methylpiperazine with chlorodiphenylphosphine (B86185) (Ph2PCl) or dichlorophenylphosphine (B166023) (PhPCl2) produces mono- and bis(amino)phosphines, respectively. These compounds can be further oxidized or used as ligands in coordination chemistry.

Substituent Effects on Reactivity

The 4-methyl group on the piperidine ring exerts both steric and electronic effects that modulate the reactivity of the molecule.

Steric Effects: The methyl group can sterically hinder the approach of reagents to the piperidine ring and the N-amino group. This effect is particularly relevant in reactions involving bulky reagents or in transition states where steric congestion is significant. The conformational preference of the methyl group (axial vs. equatorial) can also play a role in directing the stereochemical outcome of reactions.

Electronic Effects: As an electron-donating group, the methyl substituent can increase the electron density on the piperidine ring and the N-amino nitrogen, thereby enhancing their nucleophilicity. This can influence the rate of reactions where the piperidine derivative acts as a nucleophile. Conversely, the introduction of electron-withdrawing substituents onto the piperidine ring has been shown to decrease the basicity (pKa) of the nitrogen atoms, which can impact biological activity and receptor binding affinity. For instance, in a series of N-linked aminopiperidine inhibitors of bacterial topoisomerase, the introduction of an electron-withdrawing fluorine atom to the piperidine ring lowered the pKa and significantly reduced hERG inhibition, a measure of potential cardiotoxicity. researchgate.net

Table 2: Investigated Compounds and their Mentioned Chemical Transformations

Compound Name Chemical Transformation
4-Methyl-piperidin-1-ylamine dihydrochloride Starting material for derivatization
2-(4-methyl-1-piperidinyl)ethanol Oxidation to lactams
1-Amino-4-methylpiperazine Schiff base formation, Synthesis of aminophosphines
Chlorodiphenylphosphine Reagent for aminophosphine (B1255530) synthesis
Dichlorophenylphosphine Reagent for aminophosphine synthesis

Advanced Derivatives Incorporating the 4 Methyl Piperidin 1 Yl Moiety

Synthesis of N1-Substituted 4-Methyl-piperidin-1-yl Derivatives

The synthesis of derivatives featuring the 4-methyl-piperidin-1-yl scaffold involves various chemical transformations to append amide, sulfonamide, and heterocyclic functionalities. These synthetic strategies are designed to explore and optimize the therapeutic potential of the core moiety.

The synthesis of amide derivatives often begins with the acylation of a piperidone, followed by further reactions. For instance, N-Acryloyl-3,5-bis(ylidene)-4-piperidones can be synthesized through an acid-catalyzed condensation of 4-piperidone (B1582916) hydrate (B1144303) hydrochloride with an appropriate aldehyde, followed by a reaction with acryloyl chloride. diva-portal.org Another approach involves the synthesis of piperidone-1-carboxamides by reacting an isocyanate with an N-unsubstituted 3,5-diylidene-4-piperidine. rsc.org These methods provide pathways to a variety of amide structures built around the core piperidine (B6355638) ring, which can then be modified to include the 4-methyl substitution. The synthesis of N-(piperidin-4-yl)benzamide derivatives has also been explored to create activators of hypoxia-inducible factor 1 (HIF-1) pathways. nih.gov

Sulfonamide derivatives are a significant class of compounds incorporating the 4-methyl-piperidin-1-yl moiety. A general and efficient method for their synthesis involves the reaction of a corresponding sulfonyl chloride with the amine group of the piperidine derivative. mdpi.comresearchgate.net For example, a solution of the piperidine compound in a solvent like dichloromethane (B109758) can be treated with a sulfonyl chloride in the presence of a base such as triethylamine (B128534) to yield the desired sulfonamide. mdpi.com

A specific synthetic route to produce novel sulfonamide derivatives with anticancer potential involves multistep organic reactions that result in a core structure of 4-((4-methylpiperidin-1-yl)-sulfonyl)phenyl ethylidene hydrazine (B178648). acs.org This core can be further modified. For example, treating a dithioester derivative with hydrazonoyl halide in boiling ethyl alcohol with a triethylamine catalyst can furnish a 1,3,4-thiadiazole (B1197879) derivative. acs.org Similarly, the synthesis of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide involves multi-step reactions, often utilizing p-toluenesulfonyl chloride with appropriate amines to create the sulfonamide linkage. evitachem.com

The 4-methyl-piperidin-1-yl moiety has been successfully conjugated with various heterocyclic systems to generate novel compounds with diverse biological activities. The synthesis of these conjugates often leverages the reactivity of the piperidine nitrogen.

One notable example is the creation of thiosemicarbazone derivatives. A series of 2,6-diaryl-3-methyl-4-piperidones can be synthesized via a Mannich reaction, followed by condensation with thiosemicarbazide (B42300) to yield the corresponding thiosemicarbazone derivatives. biomedpharmajournal.org Another strategy involves the reaction of a dithioester derivative containing the 4-methyl-piperidin-1-yl scaffold with a hydrazonoyl halide, which results in the formation of a 1,3,4-thiadiazole heterocyclic conjugate. acs.org Furthermore, the 4-methyl-piperidin-1-yl group can be incorporated into pyrimidine-based structures. The synthesis of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide requires pyrimidine (B1678525) precursors for its multi-step synthesis. evitachem.com

Structure-Activity Relationship (SAR) Investigations of 4-Methyl-piperidin-1-yl Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives incorporating the 4-methyl-piperidin-1-yl moiety, these investigations have provided key insights into the molecular features that govern their therapeutic effects.

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a validated therapeutic target in acute myeloid leukemia (AML). researchgate.net Derivatives incorporating the 4-methyl-piperidin-1-yl moiety have been investigated as FLT3 inhibitors. Studies on various heterocyclic cores, such as imidazo[1,2-b]pyridazine (B131497), have shown potent FLT3 inhibition. nih.gov Potent trisubstituted purine (B94841) derivatives have been found to selectively block the proliferation of AML cell lines that harbor FLT3-ITD mutations. nih.gov The mechanism of action for these inhibitors involves the suppression of FLT3 phosphorylation and its downstream signaling pathways, which in turn induces cell cycle arrest and apoptosis in AML cells. researchgate.net For instance, certain imidazo[1,2-b]pyridazine derivatives have demonstrated nanomolar inhibitory activity against both FLT3-ITD and its drug-resistant mutants. nih.gov

Ferroptosis Pathways: Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. nih.govrsc.org A specific sulfonamide derivative, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), has been shown to promote ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis. nih.gov Glutathione peroxidase 4 (GPX4) is a key negative regulator of ferroptosis. nih.govresearchgate.net PMSA treatment leads to a significant reduction in the expression of NRF2 and GPX4. nih.gov Molecular docking studies suggest that PMSA can bind to NRF2, thereby blocking its activity. nih.gov This inhibition leads to an increase in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, ultimately triggering ferroptotic cell death. nih.gov

Modifying the structure of derivatives containing the 4-methyl-piperidin-1-yl moiety has a profound impact on their biological interaction profiles, influencing their potency and selectivity.

In a series of novel sulfonamide derivatives designed as anticancer agents, all compounds contained a 4-((4-methylpiperidin-1-yl)-sulfonyl)phenyl ethylidene hydrazine core. acs.org SAR analysis revealed that:

Substituent Effects: Smaller alkyl groups were preferred, as methyl carbodithioate derivatives showed significantly better activity than benzyl (B1604629) carbodithioate derivatives. acs.org The presence of a phenyl ring appeared to enhance activity. acs.org

VEGFR-2 Inhibition: A compound containing a thiadiazole ring and two phenyl groups demonstrated the highest inhibitory activity against VEGFR-2, a key target in cancer therapy. acs.org

The table below summarizes the inhibitory concentrations (IC50) of selected sulfonamide derivatives against VEGFR-2 and EGFR. acs.org

CompoundVEGFR-2 (IC50 µM)EGFR (IC50 µM)
3a 0.2007 ± 0.0070.17 ± 0.001
6 1.5073 ± 0.0550.25 ± 0.005
15 0.0787 ± 0.0031.31 ± 0.04
Sorafenib 0.0416 ± 0.0020.2002 ± 0.001

In another study focusing on inhibitors of equilibrative nucleoside transporters (ENTs), a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) were evaluated. polyu.edu.hk Although the core was a piperazine, the study provides valuable insights into how modifications affect transporter inhibition. The replacement of a naphthalene (B1677914) moiety with a benzene (B151609) moiety abolished inhibitory effects on both ENT1 and ENT2. However, adding specific substituents to the benzene ring could restore activity, demonstrating the sensitivity of the biological target to structural changes. polyu.edu.hk

The table below shows the IC50 values of FPMINT analogues against human ENT1 and ENT2. polyu.edu.hk

CompoundENT1 (IC50 µM)ENT2 (IC50 µM)
2a 104.92No inhibition
2b 12.682.95
3b 1.65No inhibition
3c 2.380.57

These examples underscore the importance of systematic structural modifications to fine-tune the biological activity and interaction profiles of derivatives containing the 4-methyl-piperidin-1-yl scaffold.

Computational and Theoretical Chemistry Studies of 4 Methyl Piperidin 1 Ylamine Dihydrochloride and Analogues

Molecular Docking and Ligand-Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein or other biomolecular target.

Computational studies on analogues of 4-Methyl-piperidin-1-ylamine dihydrochloride (B599025) demonstrate the utility of molecular docking in predicting how these compounds interact with biological targets. For instance, derivatives of 4-methylpiperidine (B120128) and 4-aminopiperidine (B84694) have been docked against various enzymes to estimate their inhibitory potential. nih.govnih.gov

In one such study, (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone and its derivatives were evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). The docking simulations predicted binding energies ranging from -5.9 to -7.3 kcal/mol, indicating favorable interactions within the protein's active site. nih.gov Similarly, a series of novel 4-aminopiperidine derivatives were designed as inhibitors for Dipeptidyl Peptidase-4 (DPP4), a target in diabetes management. The most promising compound from this series exhibited a strong inhibitory activity with an IC₅₀ value of 9.25 µM and a computationally determined Ki value of 12.01 µM, highlighting the predictive power of these methods. nih.govresearchgate.net

Another investigation focused on sulfonamide derivatives containing a 4-methylpiperidine moiety as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Molecular docking studies supported the biological findings, with the most potent compound showing a VEGFR-2 inhibition IC₅₀ value of 0.0787 µM. acs.org These examples underscore how computational docking is used to rank-order potential drug candidates and rationalize their observed biological activities based on predicted binding affinities.

Table 1: Predicted Binding Affinities of 4-Methylpiperidine Analogues with Various Biomolecular Targets
Analogue ClassTarget BiomoleculePredicted Affinity MetricAffinity ValueReference
(4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone DerivativesSARS-CoV-2 MproBinding Energy-5.9 to -7.3 kcal/mol nih.gov
4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil DerivativesDPP4IC₅₀9.25 µM nih.govresearchgate.net
4-Methylpiperidine-Sulfonamide DerivativesVEGFR-2IC₅₀0.0787 µM acs.org
Piperidine (B6355638)/Piperazine DerivativesSigma 1 Receptor (S1R)Ki3.2 nM nih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize a ligand-protein complex. This includes hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Understanding these interactions is crucial for structure-based drug design.

A key biological pathway implicated in cellular protection against oxidative stress is regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). mdpi.com Under normal conditions, Nrf2 is bound by its negative regulator, Keap1. The disruption of this Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy. nih.govresearchgate.netrsc.org Computational studies on small molecule inhibitors targeting this interface reveal that they typically form critical hydrogen bonds with key residues like Arg415 and Arg483 in the Keap1 binding pocket, mimicking the interactions of the native Nrf2 peptide.

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations offer a more detailed view of a molecule's behavior, including its conformational stability, electronic properties, and dynamic movements over time.

The six-membered piperidine ring is not planar and typically adopts a stable "chair" conformation to minimize steric and torsional strain. However, other conformations, such as "twist-boat," are also possible. Quantum chemical calculations are used to determine the relative energies of these different conformers and predict their equilibrium populations.

For N-substituted piperidines, the substituent on the nitrogen can exist in either an axial or equatorial position. Computational studies on N-methyl piperidine and related structures have explored the energy landscape of these conformers. rsc.org For 1-phenylpiperidin-4-one, a related cyclic ketone, quantum chemical calculations predicted the co-existence of several forms: a chair conformation with an equatorial phenyl group (chair-Eq), a chair with an axial phenyl group (chair-Ax), and a twist-boat (Tw) form. osti.gov Calculations at the B3LYP-D3/cc-pVTZ level of theory predicted a gas-phase population ratio of 40:35:25 for the Eq, Ax, and Tw conformers, respectively, demonstrating that multiple conformations can be energetically accessible. osti.gov Further studies on N-acylpiperidines have shown that pseudoallylic strain can force a 2-substituent into an axial orientation, with the twist-boat conformation being about 1.5 kcal/mol less favorable than the chair form. nih.gov These computational insights are critical for understanding how the shape of the piperidine ring can influence its interaction with biological targets.

Table 2: Relative Energies of Conformers for Piperidine Analogues
CompoundConformerRelative Free Energy (ΔG, kcal/mol)Computational MethodReference
N-acyl-2-methylpiperidineChair (axial 2-methyl)0.0M06-2X nih.gov
Chair (equatorial 2-methyl)+3.2
1-Phenylpiperidin-4-oneChair (Equatorial)0.0B3LYP-D3 osti.gov
Chair (Axial)+0.1
Twist-Boat+0.4

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and chemical reactivity of molecules. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a smaller gap generally implies higher chemical reactivity. nih.govresearchgate.net

For a series of 4-aminopiperidine derivatives, DFT studies were employed to calculate reactivity descriptors. The most potent compound in the series was found to be softer and more reactive, which correlated with a smaller HOMO-LUMO energy gap. nih.govresearchgate.net In a separate study of a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine analogue, the HOMO-LUMO energies were calculated to assess the compound's stability and reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial information about where the molecule is likely to interact with other chemical species. nih.govresearchgate.net

Table 3: Calculated Electronic Properties of Piperidine Analogues
AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
4-Aminopiperidine Derivative (Least Potent)-6.21-1.544.67 researchgate.net
4-Aminopiperidine Derivative (Most Potent)-6.32-1.874.45 researchgate.net
4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine-5.65-0.085.57 nih.gov

Reaction Mechanism Predictions and Energetic Profiling through Computational Chemistry

Computational chemistry provides the ability to map out entire reaction pathways, calculate the energies of transition states, and predict the feasibility of a proposed synthetic route before it is attempted in the laboratory. rsc.orgnih.gov This predictive power can save significant time and resources in the development of new chemical entities.

The synthesis of piperidine derivatives can be achieved through various methods, including reductive amination and radical-mediated cyclization. mdpi.com Quantum chemical calculations can be used to model these complex transformations. By calculating the activation energies for each step in a potential reaction mechanism, chemists can identify the most energetically favorable pathway. For example, in a multi-step synthesis of a sulfonamide derivative containing a 4-methylpiperidine core, a reaction mechanism was proposed for the formation of a key thiadiazole intermediate. acs.org Computational methods could be applied to this proposed mechanism to calculate the energies of the reactants, intermediates, and transition states, thereby validating the proposed route and identifying potential bottlenecks.

This approach, often referred to as in silico synthesis planning, allows for the exploration of novel reactions and the design of efficient synthetic routes to complex molecules. nih.govnih.gov By leveraging quantum chemical calculations, researchers can predict reaction outcomes, design better catalysts, and explore diverse chemical space computationally, guiding experimental efforts toward the most promising pathways for synthesizing compounds like 4-Methyl-piperidin-1-ylamine dihydrochloride and its analogues.

The Role of 4 Methyl Piperidin 1 Ylamine Dihydrochloride in Organic Synthesis and Chemical Development

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The piperidine (B6355638) scaffold is a fundamental structural motif in medicinal chemistry and natural product synthesis. europa.eu The functionalization of this core structure allows for the creation of a diverse range of compounds with varied biological activities. 4-Methyl-piperidin-1-ylamine dihydrochloride (B599025) serves as a readily available and functionalized building block for the synthesis of more intricate molecules.

Scaffold for Heterocyclic Compound Construction

Heterocyclic compounds are a cornerstone of modern drug discovery, with a vast number of approved drugs containing at least one heterocyclic ring. pharmaffiliates.com The piperidine ring of 4-methyl-piperidin-1-ylamine dihydrochloride provides a pre-formed six-membered heterocycle, which can be further elaborated to construct more complex heterocyclic systems. For instance, the primary amine can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to form fused or spiro-heterocyclic structures. The synthesis of such compounds is of significant interest due to their potential to exhibit a wide range of biological activities. researchgate.net

Contribution to Synthetic Methodologies Development

The development of novel synthetic methodologies is a continuous pursuit in organic chemistry, aiming for more efficient, selective, and sustainable chemical processes. While specific methodologies centered exclusively around this compound are not extensively documented, the reactions involving similar piperidine derivatives contribute to the broader understanding and refinement of synthetic strategies. For example, studies on the reactivity of N-aminopiperidines in various chemical transformations help in predicting and controlling the outcomes of reactions involving this class of compounds. The insights gained from such studies can be applied to the development of new synthetic routes for a variety of target molecules.

Potential as a Precursor for Advanced Research Materials

The application of organic molecules extends beyond pharmaceuticals into the realm of materials science. The structural and electronic properties of organic compounds can be tailored to create materials with specific functions. While the direct application of this compound in advanced materials is not yet widely reported, its potential as a precursor is noteworthy. The amine functionality allows for its incorporation into polymeric structures or its attachment to surfaces to modify their properties. For instance, piperidine-containing polymers have been explored for various applications, and the specific substitution pattern of this compound could impart unique characteristics to such materials. Further research in this area could uncover novel applications for this versatile building block in the development of new functional materials.

Spectroscopic and Analytical Characterization Methods in 4 Methyl Piperidin 1 Ylamine Dihydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Methyl-piperidin-1-ylamine dihydrochloride (B599025). Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of the parent compound, 4-methylpiperidine (B120128), distinct signals corresponding to the protons at different positions on the piperidine (B6355638) ring and the methyl group are observed. For instance, spectral data for 4-methylpiperidine shows signals at approximately 3.03 ppm, 2.57 ppm, 1.61 ppm, 1.45 ppm, 1.08 ppm, and 0.91 ppm, corresponding to the various protons in the structure. The presence of the aminium and chloride ions in 4-Methyl-piperidin-1-ylamine dihydrochloride would be expected to induce significant shifts in these signals, particularly for the protons adjacent to the nitrogen atoms, due to changes in the electronic environment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment. The analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, signal multiplicities (splitting patterns), and integration values, allows for the complete assignment of the molecule's constitution.

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), a unique mass spectrum is generated that serves as a molecular fingerprint.

The technique provides the exact mass of the molecular ion, which can be used to confirm the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner. This fragmentation data helps to confirm the connectivity of the atoms within the structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition. MS is also a sensitive method for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds. Different types of bonds vibrate at specific frequencies, resulting in a characteristic spectrum of absorption bands.

For this compound, key vibrational modes would include N-H stretching and bending frequencies associated with the primary amine and the ammonium (B1175870) salt. C-H stretching and bending vibrations from the piperidine ring and the methyl group would also be prominent. The presence of the dihydrochloride salt form would influence the N-H vibrational modes significantly. For the related compound 4-methylpiperidine, IR spectra are available and show characteristic peaks for C-H and N-H bonds. The specific fingerprint region of the IR spectrum is unique to the molecule and can be used for identification purposes by comparing it to a reference spectrum.

X-ray Crystallography for Precise Solid-State Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can provide precise bond lengths, bond angles, and torsional angles, confirming the exact conformation of the piperidine ring (typically a chair conformation) and the geometry around the nitrogen atoms.

While the crystal structure for this compound itself is not publicly available, studies on closely related piperidine derivatives demonstrate the power of this technique. For example, the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals a chair conformation for the methylpiperidine ring. X-ray crystallography would also elucidate the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and the chloride counter-ions.

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for separating the compound from any impurities, starting materials, or by-products. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a method can be developed to achieve baseline separation of the target compound. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity checks. A suitable solvent system (eluent) is chosen to move the compound up a plate coated with a stationary phase (e.g., silica (B1680970) gel). The retention factor (Rf value) is a characteristic of the compound in that specific system and can be used for identification. Visualization of the spots under UV light or with a staining agent allows for a qualitative assessment of the sample's composition. For instance, in the synthesis of various piperidin-4-one derivatives, TLC is routinely used to monitor reaction completion, often with eluent systems like ethyl acetate (B1210297) and petroleum ether.

Q & A

Q. What are the standard synthetic routes for 4-methyl-piperidin-1-ylamine dihydrochloride, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, followed by salt formation with hydrochloric acid. Key conditions include:

  • Use of anhydrous solvents (e.g., ethanol, dichloromethane) to prevent hydrolysis .
  • Temperature control (e.g., reflux or low-temperature regimes) to minimize side reactions .
  • Inert atmospheres (e.g., nitrogen or argon) to protect sensitive intermediates . Post-synthesis, purification via recrystallization or chromatography ensures high purity .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm structural integrity, with peaks corresponding to the piperidine ring and methyl/amine groups .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis: Confirms stoichiometry of the dihydrochloride salt .
  • X-ray Diffraction (XRD): Resolves crystal structure for polymorph studies .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Pharmacological Probes: Used to study receptor-ligand interactions, particularly with G-protein-coupled receptors (GPCRs) .
  • Intermediate in Drug Synthesis: Serves as a precursor for analgesics or neuroactive agents due to its piperidine core .
  • Enzyme Inhibition Studies: Modifies enzymatic activity in kinetic assays (e.g., acetylcholinesterase) .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

  • Reaction Optimization: Use Design of Experiments (DoE) to vary parameters like solvent polarity, temperature, and catalyst loading .
  • Purification Strategies: Employ flash chromatography with gradients of methanol/dichloromethane or ion-exchange resins to isolate the dihydrochloride salt .
  • Quality Control: Implement inline FTIR or HPLC monitoring to track reaction progress and impurity profiles .

Q. How should discrepancies in solubility data across studies be addressed?

  • Standardized Protocols: Reproduce experiments under controlled pH, temperature, and ionic strength .
  • Salt Form Considerations: Account for differences between freebase and dihydrochloride forms, as the latter enhances aqueous solubility .
  • Advanced Techniques: Use dynamic light scattering (DLS) or nephelometry to quantify solubility limits in complex matrices .

Q. What strategies are used to study the interaction of this compound with biological targets?

  • Receptor Binding Assays: Radioligand displacement studies (e.g., 3^3H-labeled antagonists) quantify affinity and selectivity .
  • Molecular Docking: Computational models predict binding modes to receptors like σ-1 or opioid receptors .
  • Functional Assays: Measure downstream effects (e.g., cAMP modulation) in cell-based systems to assess agonism/antagonism .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Method Suitability Testing: Follow ICH guidelines for linearity, precision, and accuracy using spiked plasma or tissue homogenates .
  • Chromatographic Techniques: GC-FID or LC-MS/MS with isotope-labeled internal standards improves quantification reliability .
  • Cross-Validation: Compare results across labs using blinded samples to identify systematic errors .

Data Contradiction and Stability Analysis

Q. How should conflicting reports about the compound’s stability under varying storage conditions be resolved?

  • Accelerated Stability Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
  • Container Screening: Test stability in glass vs. polymer vials to assess moisture sensitivity .
  • Spectroscopic Tracking: Use FTIR or Raman spectroscopy to detect structural changes over time .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Strict SOPs: Standardize synthesis, purification, and storage protocols across batches .
  • Bioactivity Normalization: Express results relative to a reference standard (e.g., IC50 values) to control for purity differences .
  • Statistical Blinding: Use randomized, blinded sample allocation in assays to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.